molecular formula C15H13NO5 B5757482 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone

1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B5757482
M. Wt: 287.27 g/mol
InChI Key: SJGHKEBYHAHJEJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(4-nitrophenoxy)ethanone is an organic compound that features a methoxy group attached to a phenyl ring and a nitrophenoxy group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-methoxyphenyl)-2-(4-aminophenoxy)ethanone.

    Substitution: The methoxy and nitrophenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-(4-nitrophenoxy)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activities, including potential antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2-(4-nitrophenoxy)ethanone can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)-2-(4-aminophenoxy)ethanone: This compound differs by having an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    1-(3-Methoxyphenyl)-2-(4-chlorophenoxy)ethanone:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-4-2-3-11(9-14)15(17)10-21-13-7-5-12(6-8-13)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGHKEBYHAHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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